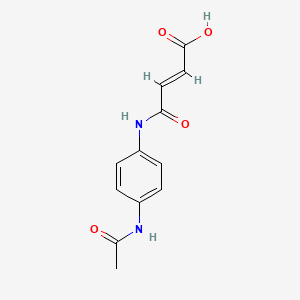![molecular formula C19H13N3O6 B11707018 3-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}biphenyl-4-ol](/img/structure/B11707018.png)
3-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}biphenyl-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(E)-(2-hydroxy-3,5-dinitrophenyl)méthylidène]amino}biphényl-4-ol est un composé organique complexe qui appartient à la classe des bases de Schiff. Les bases de Schiff se caractérisent par la présence d'une double liaison carbone-azote avec l'atome d'azote lié à un groupe aryle ou alkyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 3-{[(E)-(2-hydroxy-3,5-dinitrophenyl)méthylidène]amino}biphényl-4-ol implique généralement la réaction de condensation entre la 2-hydroxy-3,5-dinitrobenzaldehyde et la 4-aminobiphényl-4-ol. La réaction est généralement réalisée dans un solvant tel que le méthanol ou l'éthanol sous reflux. Le mélange réactionnel est agité pendant plusieurs heures jusqu'à ce que la formation de la base de Schiff soit complète. Le produit est ensuite isolé par filtration et purifié par recristallisation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, telles que la température, le solvant et le temps de réaction, afin de maximiser le rendement et la pureté. La production industrielle peut également impliquer l'utilisation de réacteurs à flux continu pour améliorer l'efficacité et la scalabilité.
Analyse Des Réactions Chimiques
Types de réactions
3-{[(E)-(2-hydroxy-3,5-dinitrophenyl)méthylidène]amino}biphényl-4-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former les quinones correspondantes.
Réduction : Les groupes nitro peuvent être réduits en amines dans des conditions appropriées.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrogène gazeux (H2) en présence d'un catalyseur au palladium (Pd/C) ou du borohydrure de sodium (NaBH4) peuvent être utilisés.
Substitution : Les réactions de substitution électrophile peuvent être effectuées à l'aide de réactifs tels que le brome (Br2) ou l'acide nitrique (HNO3).
Principaux produits formés
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Amines et autres dérivés réduits.
Substitution : Dérivés halogénés ou nitrés, selon le substituant introduit.
Applications de la recherche scientifique
3-{[(E)-(2-hydroxy-3,5-dinitrophenyl)méthylidène]amino}biphényl-4-ol a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme ligand en chimie de coordination pour former des complexes métalliques.
Biologie : Investigated for its potential antimicrobial and antioxidant properties.
Médecine : Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industrie : Utilisé dans la synthèse de matériaux avancés et comme précurseur d'autres composés chimiques.
Mécanisme d'action
Le mécanisme d'action de 3-{[(E)-(2-hydroxy-3,5-dinitrophenyl)méthylidène]amino}biphényl-4-ol implique son interaction avec diverses cibles moléculaires. Le composé peut former des complexes de coordination avec des ions métalliques, ce qui peut améliorer son activité biologique. La présence de groupes hydroxyle et nitro lui permet de participer à des réactions redox, contribuant à ses propriétés antioxydantes. De plus, la structure de la base de Schiff lui permet d'interagir avec les enzymes et les protéines, inhibant potentiellement leur activité et exerçant des effets thérapeutiques.
Applications De Recherche Scientifique
3-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}biphenyl-4-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 3-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}biphenyl-4-ol involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The presence of hydroxyl and nitro groups allows it to participate in redox reactions, contributing to its antioxidant properties. Additionally, the Schiff base structure enables it to interact with enzymes and proteins, potentially inhibiting their activity and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-{[(E)-(2-hydroxy-3-méthoxyphényl)méthylidène]amino}biphényl-4-ol
- N′-[(E)-(2,5-diméthoxyphényl)méthylidène]biphényl-4-carbohydrazide
- N′-[(E)-(4-fluorophényl)méthylidène]biphényl-4-carbohydrazide
Unicité
3-{[(E)-(2-hydroxy-3,5-dinitrophenyl)méthylidène]amino}biphényl-4-ol est unique en raison de la présence à la fois de groupes hydroxyle et nitro, qui confèrent une réactivité chimique et une activité biologique distinctes. La combinaison de ces groupes fonctionnels avec la structure de la base de Schiff en fait un composé polyvalent pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C19H13N3O6 |
|---|---|
Poids moléculaire |
379.3 g/mol |
Nom IUPAC |
2-[(2-hydroxy-5-phenylphenyl)iminomethyl]-4,6-dinitrophenol |
InChI |
InChI=1S/C19H13N3O6/c23-18-7-6-13(12-4-2-1-3-5-12)9-16(18)20-11-14-8-15(21(25)26)10-17(19(14)24)22(27)28/h1-11,23-24H |
Clé InChI |
GACVQTAUEGSABK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)N=CC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11706937.png)
![(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11706946.png)
![4-tert-butyl-2-chloro-6-{[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]amino}phenol](/img/structure/B11706947.png)

![N-[[4-(dimethylamino)benzylidene]amino]-2-furamide](/img/structure/B11706954.png)

![(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11706957.png)

![N-benzyl-2-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzamide](/img/structure/B11706975.png)
![N'-[(1Z)-3,5,5-trimethylcyclohex-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B11706982.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11706994.png)
![Ethyl 2-{hydroxy[bis(4-methoxyphenyl)]acetyl}-1-[1-(4-methoxyphenyl)ethyl]hydrazinecarboxylate](/img/structure/B11706997.png)
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-chlorobenzohydrazide](/img/structure/B11706998.png)
![(4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11706999.png)
